molecular formula C21H22N2O2S B2642530 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 922480-30-6

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2642530
CAS No.: 922480-30-6
M. Wt: 366.48
InChI Key: VCVFAIJKLSIJOS-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties . Additionally, it can interact with DNA and proteins, leading to its anticancer effects .

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can be compared with other thiazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-18-9-6-16(7-10-18)12-20(24)23-21-22-19(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFAIJKLSIJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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